[1-(Benzenesulfonyl)-4-methylidenedec-2-en-3-yl](trimethyl)silane
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Overview
Description
1-(Benzenesulfonyl)-4-methylidenedec-2-en-3-ylsilane: is an organosilicon compound characterized by the presence of a benzenesulfonyl group, a methylidene group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-methylidenedec-2-en-3-ylsilane typically involves the reaction of allylic or vinylsilane precursors with appropriate reagents. One common method is the palladium-catalyzed allylic silylation using allylic alcohols and disilanes under mild and neutral conditions . Another approach involves the nickel-catalyzed reaction of allyl alcohols with silylzinc reagents, providing high yields and regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed silylation reactions, utilizing optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-4-methylidenedec-2-en-3-ylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophilic substitution reactions can occur at the allylic or vinyl positions, often facilitated by strong electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Triethylsilane, boron trifluoride.
Substitution: Strong electrophiles like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of silyl ethers or hydrocarbons.
Substitution: Formation of substituted allyl or vinyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 1-(Benzenesulfonyl)-4-methylidenedec-2-en-3-ylsilane is used as a versatile intermediate for the construction of complex molecules. Its ability to undergo various functionalization reactions makes it valuable in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, potentially serving as a building block for the development of bioactive compounds. Research is ongoing to explore its applications in drug discovery and development .
Industry: In the materials science industry, 1-(Benzenesulfonyl)-4-methylidenedec-2-en-3-ylsilane is used in the production of advanced materials, including polymers and coatings. Its ability to enhance the properties of these materials, such as adhesion and durability, makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-methylidenedec-2-en-3-ylsilane involves its interaction with molecular targets through its reactive functional groups. The benzenesulfonyl group can participate in electrophilic and nucleophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates through hyperconjugation . These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Allyltrimethylsilane: Similar in structure but lacks the benzenesulfonyl group, making it less versatile in certain reactions.
Vinyltrimethylsilane: Similar in structure but with a vinyl group instead of an allyl group, affecting its reactivity and applications.
Triethylsilane: A simpler silane compound used primarily as a reducing agent.
Uniqueness: 1-(Benzenesulfonyl)-4-methylidenedec-2-en-3-ylsilane is unique due to the presence of both the benzenesulfonyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination allows for a broader range of applications and makes it a valuable compound in both research and industry .
Properties
CAS No. |
834897-94-8 |
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Molecular Formula |
C20H32O2SSi |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-4-methylidenedec-2-en-3-yl]-trimethylsilane |
InChI |
InChI=1S/C20H32O2SSi/c1-6-7-8-10-13-18(2)20(24(3,4)5)16-17-23(21,22)19-14-11-9-12-15-19/h9,11-12,14-16H,2,6-8,10,13,17H2,1,3-5H3 |
InChI Key |
AHRMAYGBHLUVRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C(=CCS(=O)(=O)C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
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